molecular formula C5H5F5O2 B15320567 3,3,5,5,5-Pentafluoropentanoic acid

3,3,5,5,5-Pentafluoropentanoic acid

Cat. No.: B15320567
M. Wt: 192.08 g/mol
InChI Key: NGMAKJASPMAZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5,5-Pentafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H5F5O2 It is characterized by the presence of five fluorine atoms attached to the carbon chain, making it a highly fluorinated carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5,5-Pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents. These methods allow for the efficient and cost-effective production of the compound on a larger scale, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5,5-Pentafluoropentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols or aldehydes.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, surfactants, and coatings due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,5,5,5-Pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobutanoic acid: Similar structure but with one less carbon atom.

    4,4,5,5,5-Pentafluoropentanoic acid: Similar structure but with fluorine atoms on different carbon positions.

    Perfluoropentanoic acid: Fully fluorinated version of pentanoic acid.

Uniqueness

3,3,5,5,5-Pentafluoropentanoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity patterns.

Properties

Molecular Formula

C5H5F5O2

Molecular Weight

192.08 g/mol

IUPAC Name

3,3,5,5,5-pentafluoropentanoic acid

InChI

InChI=1S/C5H5F5O2/c6-4(7,1-3(11)12)2-5(8,9)10/h1-2H2,(H,11,12)

InChI Key

NGMAKJASPMAZTB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.